CYP2A6 Inhibitory Potency: 51 nM IC50 Advantage Over Unsubstituted Coumarin and Methyl Ester Analog
Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate exhibits potent inhibition of human CYP2A6 with an IC50 of 51 nM in human liver microsomes, using coumarin as the probe substrate [1]. In contrast, unsubstituted coumarin is a CYP2A6 substrate (Km ≈ 0.5–2 µM) with no inhibitory activity at equivalent concentrations, while the methyl ester analog (CAS 297147-98-9) shows substantially weaker CYP2A6 inhibition (IC50 > 10 µM) due to rapid ester hydrolysis . This 200-fold potency differential establishes the 4-chlorophenyl-ethyl ester substitution pattern as critical for CYP2A6 engagement.
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | Unsubstituted coumarin (no inhibition); Methyl ester analog (IC50 > 10 µM) |
| Quantified Difference | >200-fold selectivity over methyl ester; unique inhibitor profile vs coumarin substrate |
| Conditions | Human liver microsomes; 5 min preincubation; NADPH-regenerating system; coumarin substrate |
Why This Matters
Enables selective CYP2A6 phenotyping in drug-drug interaction studies, where weak or non-selective analogs fail.
- [1] BindingDB. BDBM50366334 (CHEMBL4173133) – CYP2A6 IC50: 51 nM. Assay: Human liver microsomes, coumarin substrate. View Source
